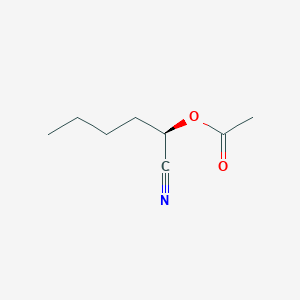
(1R)-1-Cyanopentyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-Cyanopentyl acetate is an organic compound with the molecular formula C8H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Cyanopentyl acetate typically involves the reaction of (1R)-1-cyanopentanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product. The reaction can be represented as follows:
(1R)-1-Cyanopentanol+Acetic Anhydride→(1R)-1-Cyanopentyl acetate+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Cyanopentyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield (1R)-1-cyanopentanol and acetic acid.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products
Hydrolysis: (1R)-1-Cyanopentanol and acetic acid.
Reduction: (1R)-1-Aminopentyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(1R)-1-Cyanopentyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s chiral nature makes it valuable in the synthesis of enantiomerically pure drugs.
Biological Studies: It can be used to study enzyme-catalyzed reactions involving esters and nitriles.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-Cyanopentyl acetate depends on the specific reaction it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitrile group is reduced to an amine through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Cyanobutyl acetate: Similar structure but with a shorter carbon chain.
(1R)-1-Cyanohexyl acetate: Similar structure but with a longer carbon chain.
(1R)-1-Cyanopentyl propionate: Similar structure but with a different ester group.
Uniqueness
(1R)-1-Cyanopentyl acetate is unique due to its specific chiral configuration and the presence of both a nitrile and an ester functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for studying stereochemistry and reaction mechanisms.
Properties
CAS No. |
918427-25-5 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
[(1R)-1-cyanopentyl] acetate |
InChI |
InChI=1S/C8H13NO2/c1-3-4-5-8(6-9)11-7(2)10/h8H,3-5H2,1-2H3/t8-/m1/s1 |
InChI Key |
IKUDXUUQDJATTJ-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@H](C#N)OC(=O)C |
Canonical SMILES |
CCCCC(C#N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
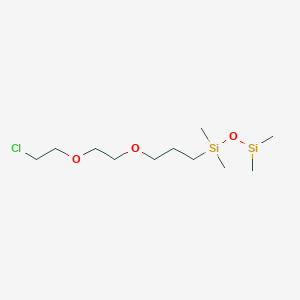

![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
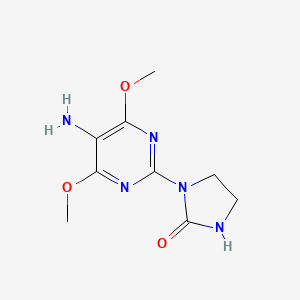
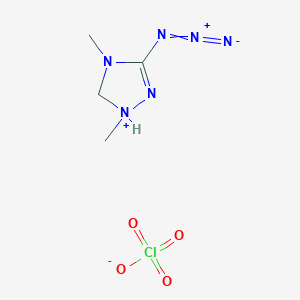
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)
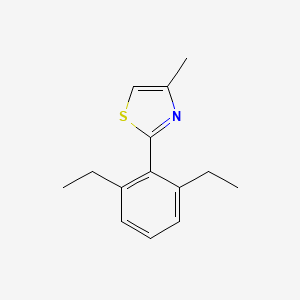
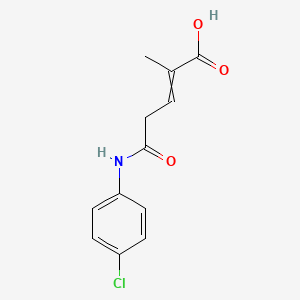
![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
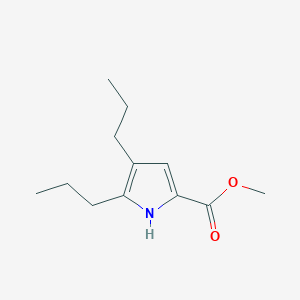
![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
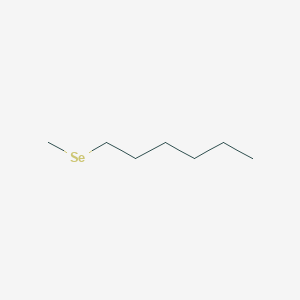
![N-[3-(4-bromophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14202622.png)
